Titanium(4+);tetrabromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Titanium(4+);tetrabromide is a useful research compound. Its molecular formula is TiBr4 and its molecular weight is 367.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Properties of Titanium(IV) Tetrabromide

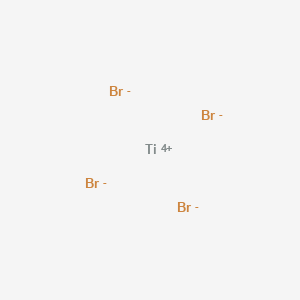

- Chemical Structure : Titanium tetrabromide adopts a tetrahedral geometry, characterized by its high Lewis acidity and solubility in nonpolar organic solvents. It is diamagnetic due to the d⁰ configuration of titanium .

- Volatility : As the most volatile transition metal bromide, TiBr₄ can be easily vaporized for various applications .

Catalysis in Organic Synthesis

Titanium(IV) tetrabromide is widely used as a Lewis acid catalyst in various organic reactions:

- Baylis-Hillman Reaction : It facilitates the formation of α-bromomethylene aldols when reacted with arylaldehydes and but-3-yn-2-one .

- Dehydrative Conversions : TiBr₄ has been employed in dehydrative conversions, such as transforming diphenylmethanols into ethers.

Materials Science

Titanium tetrabromide serves as a precursor in chemical vapor deposition (CVD) processes for producing titanium nitride films:

- CVD Processes : A liquid solution of titanium tetrabromide in bromine is utilized to deposit titanium nitride at substrate temperatures ranging from 500°C to 750°C . This method is particularly advantageous due to the ease of handling and compatibility with CVD equipment.

Biomedical Applications

Recent studies have explored the potential antimicrobial properties of titanium(IV) complexes, including those derived from titanium tetrabromide:

- Antimicrobial Activity : Research indicates that certain Ti(IV) complexes exhibit promising antimicrobial properties, which could lead to applications in medical devices or coatings .

Case Study 1: Catalytic Efficiency

A study demonstrated the catalytic efficiency of titanium tetrabromide in the Baylis-Hillman reaction. The results indicated that TiBr₄ significantly increased the yield of the desired product compared to traditional catalysts, showcasing its effectiveness as a Lewis acid in organic synthesis.

Case Study 2: CVD Applications

In another investigation focused on thin-film deposition, researchers successfully used a liquid solution of titanium tetrabromide for the deposition of titanium nitride films. The study highlighted the advantages of using TiBr₄ over other precursors due to its volatility and ease of handling, resulting in high-quality films suitable for electronic applications.

常见问题

Basic Research Questions

Q. What are the established laboratory synthesis methods for Titanium(4+) tetrabromide, and how do reaction conditions influence yield and purity?

Titanium tetrabromide is synthesized via direct halogenation of titanium metal with bromine gas under anhydrous conditions. Key parameters include temperature (200–400°C), inert atmosphere (argon or nitrogen), and stoichiometric control to avoid side reactions. Reaction progress can be monitored using mass spectrometry or Raman spectroscopy to detect intermediate bromides. Researchers should validate protocols using primary sources like the Kirk-Othmer Encyclopedia of Chemical Technology, which emphasizes titanium halide synthesis under rigorously controlled environments .

Q. How can researchers safely handle Titanium(4+) tetrabromide given its reactivity?

Safety protocols include using gloveboxes or Schlenk lines to prevent hydrolysis, as TiBr₄ reacts violently with moisture. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Storage in sealed, nitrogen-purged glass ampoules is recommended. Secondary containment trays and spill-neutralization kits (e.g., dry sand or sodium bicarbonate) should be readily available. Refer to institutional chemical hygiene plans and Material Safety Data Sheets (MSDS) for hazard mitigation .

Q. What spectroscopic techniques are most effective for characterizing Titanium(4+) tetrabromide?

Fourier-transform infrared (FTIR) spectroscopy identifies Ti-Br stretching vibrations (peaks near 250–300 cm⁻¹). X-ray diffraction (XRD) confirms crystalline structure, while nuclear magnetic resonance (NMR) using ⁸¹Br isotopes (though challenging due to quadrupolar broadening) can probe local electronic environments. For purity analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities. Cross-referencing with JANAF thermochemical tables ensures data accuracy .

Q. How can researchers navigate contradictory data on Titanium(4+) tetrabromide’s thermodynamic properties?

Discrepancies in enthalpy or stability data often arise from experimental conditions (e.g., impurities, calibration errors). Researchers should prioritize peer-reviewed studies using standardized methods (e.g., calorimetry for ΔHf measurements) and validate findings against databases like SciFinder or Web of Science. Critical analysis should include uncertainty margins and replicate studies .

Advanced Research Questions

Q. What computational models best predict the electronic structure and reactivity of Titanium(4+) tetrabromide?

Density functional theory (DFT) simulations using software like Gaussian or ORCA can model TiBr₄’s molecular orbitals and Lewis acidity. Basis sets (e.g., def2-TZVP) must account for relativistic effects in heavy atoms. Comparing calculated vibrational spectra with experimental FTIR data validates accuracy. Researchers should cite computational parameters (exchange-correlation functionals, convergence criteria) for reproducibility .

Q. How can kinetic studies resolve decomposition pathways of Titanium(4+) tetrabromide under varying conditions?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) tracks mass loss and gaseous byproducts (e.g., Br₂ or TiBr₃) during thermal decomposition. Rate constants derived from Arrhenius plots (using isoconversional methods) reveal activation energies. Researchers must document temperature ramps, carrier gases, and sample homogeneity to ensure replicability .

Q. What strategies optimize Titanium(4+) tetrabromide’s role in catalytic systems beyond polymerization?

Explore TiBr₄ as a catalyst in Friedel-Crafts alkylation or halogen-exchange reactions. Kinetic profiling via in situ NMR or UV-vis spectroscopy identifies active intermediates. Compare turnover frequencies (TOF) with alternative catalysts (e.g., TiCl₄) and assess solvent effects (e.g., dichloromethane vs. toluene). Literature reviews should prioritize recent ACS or RSC journals for novel applications .

Q. How can advanced NMR techniques overcome challenges in studying Titanium(4+) tetrabromide’s solution dynamics?

Low-temperature ⁸¹Br NMR with magic-angle spinning (MAS) reduces signal broadening. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance sensitivity. Pair with ab initio molecular dynamics (AIMD) simulations to correlate spectral features with solvation structures. Researchers must report field strengths, relaxation times, and temperature controls .

Q. Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., temperature gradients, instrument calibration) in lab notebooks or electronic lab notebooks (ELNs) like Chemotion to meet FAIR principles .

- Literature Reviews : Use SciFinder to retrieve patents and journals, filtering by "review articles" for critical syntheses of existing knowledge .

- Conflict Resolution : For contradictory results, apply the PRISMA framework to systematically evaluate methodological biases in primary studies .

属性

分子式 |

TiBr4 Br4Ti |

|---|---|

分子量 |

367.48 g/mol |

IUPAC 名称 |

titanium(4+);tetrabromide |

InChI |

InChI=1S/4BrH.Ti/h4*1H;/q;;;;+4/p-4 |

InChI 键 |

UBZYKBZMAMTNKW-UHFFFAOYSA-J |

规范 SMILES |

[Ti+4].[Br-].[Br-].[Br-].[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。